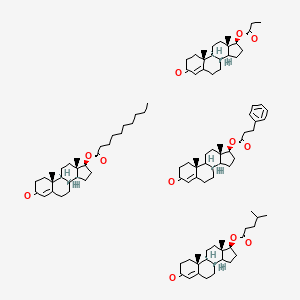
Sustanon 250
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sustanon 250 is a widely recognized anabolic steroid composed of a blend of four different testosterone esters: testosterone propionate, testosterone phenylpropionate, testosterone isocaproate, and testosterone decanoate . This unique combination allows for both immediate and sustained release of testosterone into the bloodstream, making it a popular choice for testosterone replacement therapy and performance enhancement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Sustanon 250 involves the synthesis of its four constituent testosterone esters. Each ester is synthesized through esterification reactions where testosterone is reacted with the corresponding carboxylic acid (propionic acid, phenylpropionic acid, isocaproic acid, and decanoic acid) in the presence of an acid catalyst . The reaction conditions typically involve heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
Industrially, this compound is produced by combining the four synthesized testosterone esters in precise proportions. The esters are dissolved in a carrier oil, such as arachis oil (peanut oil), and the solution is sterilized and filtered before being packaged into ampoules for injection . The production process must adhere to strict quality control standards to ensure the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sustanon 250 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed by esterases in the body, releasing free testosterone.
Oxidation and Reduction: Testosterone can undergo oxidation to form androstenedione or reduction to form dihydrotestosterone (DHT).
Substitution: Testosterone can participate in substitution reactions, such as the formation of testosterone esters.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases in physiological conditions.
Oxidation: Typically involves enzymes like cytochrome P450 oxidases.
Reduction: Involves 5α-reductase enzyme.
Major Products
Hydrolysis: Free testosterone.
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone (DHT).
Applications De Recherche Scientifique
Sustanon 250 has a wide range of scientific research applications:
Mécanisme D'action
Sustanon 250 exerts its effects by supplementing the body with exogenous testosterone, which mimics the action of endogenous testosterone . Testosterone binds to androgen receptors in various tissues, including muscle, bone, and the central nervous system . This binding activates gene transcription and protein synthesis, leading to increased muscle mass, strength, and overall physical performance . Additionally, testosterone stimulates the production of red blood cells, enhancing oxygen-carrying capacity and endurance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone Cypionate: A single ester testosterone with a longer half-life compared to the individual esters in Sustanon 250.
Testosterone Enanthate: Another single ester testosterone with a similar half-life to testosterone cypionate.
Uniqueness of this compound
This compound’s uniqueness lies in its combination of four different testosterone esters, providing both immediate and sustained release of testosterone . This results in more stable blood testosterone levels and less frequent injections compared to single ester formulations . Additionally, the blend of esters allows for a more versatile application in both medical and performance-enhancing contexts .
Propriétés
Numéro CAS |
68924-89-0 |
|---|---|
Formule moléculaire |
C104H152O12 |
Poids moléculaire |
1594.3 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C29H46O3.C28H36O3.C25H38O3.C22H32O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3;1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19;1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h20,23-26H,4-19H2,1-3H3;3-7,18,22-25H,8-17H2,1-2H3;15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t23-,24-,25-,26-,28-,29-;22-,23-,24-,25-,27-,28-;19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m0000/s1 |
Clé InChI |
MCSYPSLMZYIEBI-DCGZKNSFSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |
SMILES canonique |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



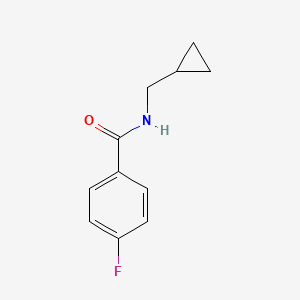
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)

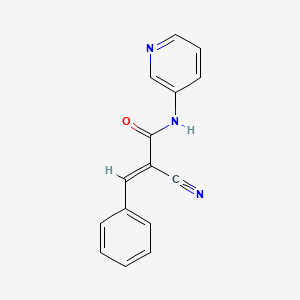
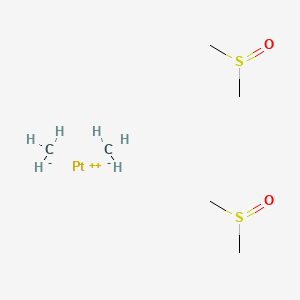
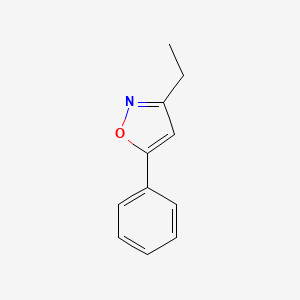
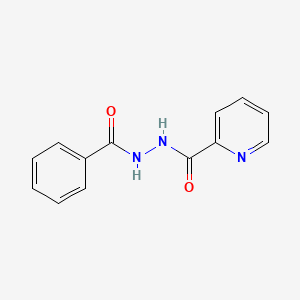
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
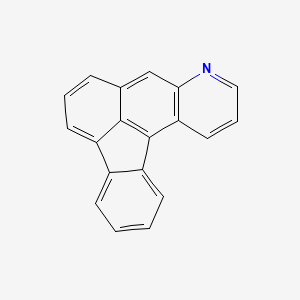
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
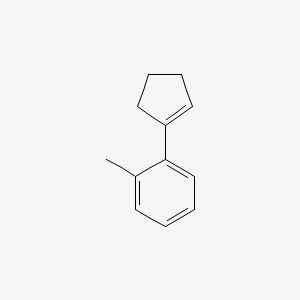
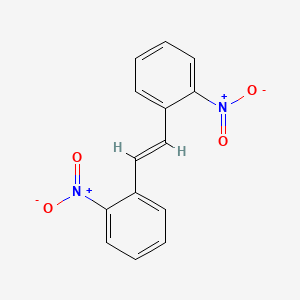
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
